molecular formula C20H31N3O3 B7927853 {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927853
M. Wt: 361.5 g/mol
InChI Key: CFCUPNDBWFXXDI-ABHNRTSZSA-N
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Description

{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl ring, an amino acid derivative, and a benzyl ester group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the (S)-2-Amino-3-methyl-butyryl derivative through standard amino acid synthesis techniques.

    Cyclohexyl Ring Introduction: The cyclohexyl ring is introduced via a cyclization reaction, often using cyclohexanone as a precursor.

    Formation of the Benzyl Ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.

Uniqueness

The uniqueness of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the benzyl ester group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-11-9-16(10-12-17)22-20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,25)/t16?,17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCUPNDBWFXXDI-ABHNRTSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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